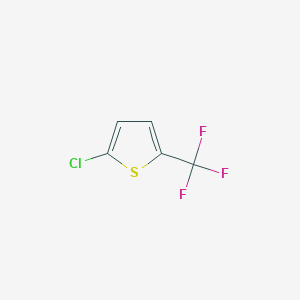

2-chloro-5-(trifluoromethyl)thiophene

Description

2-Chloro-5-(trifluoromethyl)thiophene is a halogenated thiophene derivative featuring a chlorine atom at the 2-position and a trifluoromethyl (-CF₃) group at the 5-position. This compound is structurally significant due to its electron-withdrawing substituents, which modulate its electronic properties and reactivity. It is synthesized via methods such as diazotization and coupling reactions, as demonstrated in the preparation of 1-{5-[2-chloro-5-(trifluoromethyl)phenyl]thiophen-2-yl}ethanone, where 2-chloro-5-trifluoromethyl-aniline reacts with 2-acetylthiophene under acidic conditions . The molecule adopts a non-planar conformation, with a dihedral angle of 54.37° between the thiophene and aryl rings, and exhibits hydrogen bonding and C–Cl···π interactions in its crystal structure .

Properties

IUPAC Name |

2-chloro-5-(trifluoromethyl)thiophene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClF3S/c6-4-2-1-3(10-4)5(7,8)9/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCAHHLZLBJDFMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClF3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143469-21-0 | |

| Record name | 2-chloro-5-(trifluoromethyl)thiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Chlorination Conditions

-

Chlorinating agents : Gaseous chlorine (Cl₂) is commonly used, with molar ratios of Cl₂ to thiophene derivatives ranging from 4:1 to 0.9:1 to avoid over-chlorination.

-

Temperature control : Reactions are conducted between -10°C and 30°C to suppress side reactions. Elevated temperatures (>300°C) in vapor-phase systems enable selective chlorination but require UV irradiation or radical initiators.

-

Solvents : Non-polar solvents like carbon tetrachloride or chlorobenzene stabilize intermediates and improve selectivity.

Trifluoromethylation

-

Reagents : Trifluoroacetic anhydride (TFAA) or trifluoromethyl halides (CF₃X) are employed, often with Lewis acids (e.g., AlCl₃) to activate the thiophene ring.

-

Challenges : Competing side reactions at the 3- and 4-positions necessitate careful stoichiometric control.

Table 1: Halogenation Method Parameters

Cyclization of Pre-Functionalized Precursors

This approach constructs the thiophene ring from linear precursors containing pre-installed chlorine and trifluoromethyl groups, enabling precise regiocontrol.

Sulfur-Containing Precursors

Halogenated Hydrocarbons

-

Example : 2-Chloro-1,1,1-trifluoropropane reacts with sulfur donors under acidic conditions to form the thiophene core.

-

Advantage : Avoids handling gaseous chlorine but requires high-purity starting materials.

Table 2: Cyclization Method Parameters

| Parameter | Range/Details | Source |

|---|---|---|

| Cyclization solvent | DMF, DMSO, acetonitrile | |

| Temperature | 60°C–100°C | |

| Catalyst | None or mild bases (e.g., K₂CO₃) | |

| Yield | 50–71% (after crystallization) |

Transition Metal-Catalyzed Coupling Reactions

Palladium- or nickel-catalyzed cross-coupling allows modular assembly of the thiophene ring from halogenated and trifluoromethylated fragments.

Suzuki-Miyaura Coupling

Ullmann-Type Coupling

-

Catalyst : CuI with 1,10-phenanthroline ligands enables C–Cl bond activation for trifluoromethyl group insertion.

-

Limitations : Requires stoichiometric copper and elevated temperatures (>120°C).

Table 3: Coupling Reaction Parameters

| Parameter | Range/Details | Source |

|---|---|---|

| Catalyst system | Pd(PPh₃)₄, CuI/phenanthroline | |

| Solvent | Toluene, DMF, ethanol/water | |

| Temperature | 80°C–120°C | |

| Yield | 60–75% (GC purity >90%) |

Comparative Analysis and Industrial Considerations

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-(trifluoromethyl)thiophene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction Reactions: The compound can be reduced to remove the chlorine or trifluoromethyl groups.

Common Reagents and Conditions

Substitution: Reagents like sodium amide or thiolates in polar aprotic solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed

Substitution: Formation of 2-amino-5-(trifluoromethyl)thiophene or 2-thiol-5-(trifluoromethyl)thiophene.

Oxidation: Formation of this compound sulfoxide or sulfone.

Reduction: Formation of 5-(trifluoromethyl)thiophene or 2-chlorothiophene.

Scientific Research Applications

2-chloro-5-(trifluoromethyl)thiophene has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a precursor in the synthesis of pharmaceutical compounds, especially those targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of 2-chloro-5-(trifluoromethyl)thiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological effects .

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

2-Chloro-5-methylthiophene (CAS 17249-82-0)

- Substituents : Chlorine (2-position) and methyl (-CH₃, 5-position).

- Key Differences : The methyl group is less electron-withdrawing than -CF₃, leading to higher electron density in the thiophene ring. This increases reactivity in electrophilic substitution reactions compared to the trifluoromethyl analogue.

2-Chloro-3-hexyl-5-(trifluoromethyl)thiophene

- Substituents : Chlorine (2-position), hexyl chain (3-position), and -CF₃ (5-position).

- Key Differences: The hexyl group enhances solubility in non-polar solvents, making this derivative suitable for applications in organic electronics. The steric bulk of the hexyl chain also reduces crystallinity compared to the parent compound .

4-(2-Chloro-phenyl)-3-chlorosulfonyl-5-trifluoromethyl-thiophene-2-carboxylic acid methyl ester

- Substituents : Chlorophenyl, chlorosulfonyl, and -CF₃ groups.

- Key Differences : The addition of a chlorosulfonyl group and ester functionality increases reactivity in nucleophilic substitution and hydrolysis reactions. This compound is used in agrochemical synthesis .

2-Chloro-5-(trifluoromethyl)pyridine

- Substituents : Chlorine and -CF₃ on a pyridine ring.

- Key Differences : Replacing the thiophene with a pyridine ring introduces nitrogen-based basicity, altering electronic properties and enabling coordination chemistry. Pyridine derivatives are prevalent in pharmaceuticals and ligands .

Electronic and Reactivity Comparisons

Application-Based Comparisons

Pharmaceuticals

- This compound : Serves as a precursor in bioactive molecules, such as Thiophene fentanyl hydrochloride, a potent opioid .

- Thieno[3,2-b]thiophene derivatives: Exhibit p-type semiconductor behavior, useful in organic electronics rather than direct pharmaceutical use .

Agrochemicals

- Herbicides: Derivatives like tiafenacil incorporate the this compound moiety for enhanced herbicidal activity via inhibition of protoporphyrinogen oxidase .

Materials Science

- Chlorine-functionalized thiophenes : Hexyl-substituted variants (e.g., 2-Chloro-3-hexyl-5-(trifluoromethyl)thiophene) are used in organic semiconductors due to improved solubility and charge transport .

Biological Activity

2-Chloro-5-(trifluoromethyl)thiophene is a heterocyclic compound that has garnered attention in various fields of biological research due to its unique structural features and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound this compound is characterized by a thiophene ring substituted with chlorine and trifluoromethyl groups. This configuration enhances its lipophilicity and biological activity. The molecular formula is , with a molecular weight of approximately 202.6 g/mol.

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes involved in inflammatory pathways, including cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in the production of pro-inflammatory mediators .

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially through disruption of bacterial cell membranes or inhibition of nucleic acid synthesis .

- Modulation of Gene Expression : The compound may influence gene expression related to inflammation and apoptosis, as indicated by its effects on cytokine levels in cellular models .

Biological Activity Data

A summary of the biological activities observed for this compound is presented in the table below:

Case Studies

- Anti-inflammatory Properties : A study investigated the anti-inflammatory effects of thiophene derivatives, including this compound, in a mouse model of acute lung injury. The compound was able to significantly reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential use in treating inflammatory diseases .

- Antimicrobial Studies : Another study assessed the antimicrobial efficacy of various thiophene derivatives against common pathogens. This compound demonstrated notable activity against Gram-positive bacteria, indicating its potential as a lead compound for antibiotic development .

- Gene Expression Modulation : Research involving THP-1 monocytes showed that treatment with this compound resulted in downregulation of pro-inflammatory genes following LPS stimulation. This suggests a mechanism through which the compound may exert its anti-inflammatory effects .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2-chloro-5-(trifluoromethyl)thiophene?

- Methodological Answer : The synthesis requires careful control of temperature, solvent polarity, and reaction time. For halogenated thiophenes, solvents like dichloromethane or acetonitrile are preferred due to their ability to dissolve aromatic reactants and stabilize intermediates . Chlorination at the 2-position often involves electrophilic substitution, while trifluoromethylation may require metal-catalyzed cross-coupling (e.g., using CuI or Pd catalysts). Post-synthesis purification via column chromatography with silica gel and hexane/ethyl acetate gradients is recommended to isolate high-purity product .

Q. How can spectroscopic techniques characterize this compound?

- Methodological Answer :

- NMR : and NMR identify substituent positions and electronic effects. The deshielding of protons adjacent to electron-withdrawing groups (e.g., -Cl, -CF) confirms substitution patterns .

- IR : Peaks at ~700 cm (C-Cl stretch) and ~1100 cm (C-F stretch) validate functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (MW = 216.6 g/mol) and isotopic patterns for Cl and F .

Advanced Research Questions

Q. How does X-ray crystallography resolve structural ambiguities in this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction determines dihedral angles between the thiophene ring and substituents, critical for understanding electronic conjugation. For example, in the derivative 1-{5-[2-chloro-5-(trifluoromethyl)phenyl]thiophen-2-yl}ethanone, the thiophene and phenyl rings form a dihedral angle of 54.37°, influencing π-π stacking and intermolecular interactions . Disorder in substituents (e.g., CF groups) is resolved using occupancy refinement and anisotropic displacement parameters .

Q. What strategies address contradictory reactivity data in trifluoromethylthiophene derivatives?

- Methodological Answer :

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the 5-position, while non-polar solvents favor electrophilic pathways .

- Computational Modeling : Density Functional Theory (DFT) calculates Fukui indices to predict reactive sites, reconciling experimental discrepancies in regioselectivity .

- Control Experiments : Isotopic labeling (e.g., in oxidation reactions) tracks mechanistic pathways .

Q. How do electronic effects of -Cl and -CF groups influence biological activity?

- Methodological Answer : The electron-withdrawing -Cl and -CF groups reduce electron density on the thiophene ring, enhancing binding to electrophilic biological targets (e.g., enzyme active sites). In vitro assays with kinase inhibitors show IC values correlated with Hammett σ constants (σ = 0.23, σ = 0.54), validating structure-activity relationships (SAR) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.